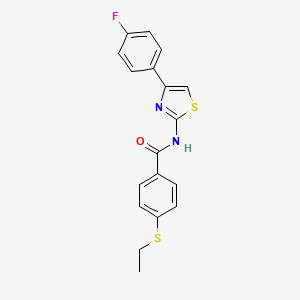

4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

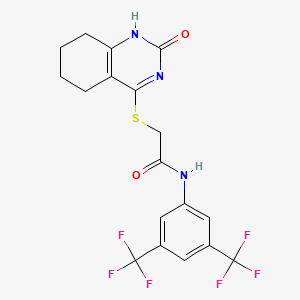

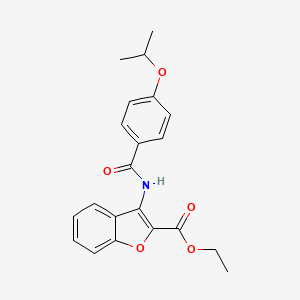

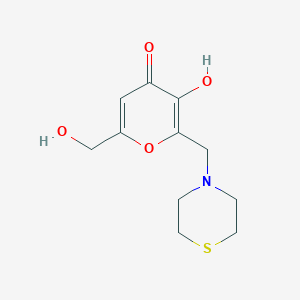

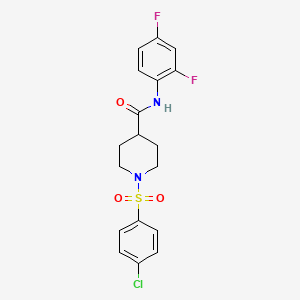

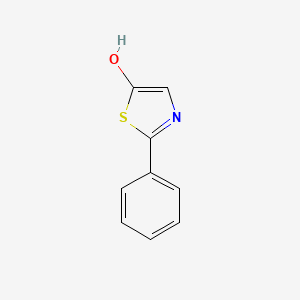

The compound “4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals due to their bioactive properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the ethylthio and fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethylthio group (-SEt), a fluorophenyl group (C6H4F), and a benzamide group (C6H5CONH2). The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Antituberculosis Activity

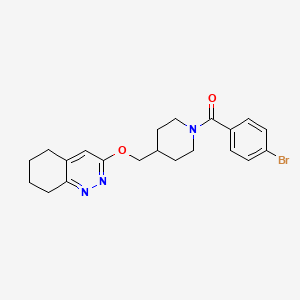

A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds related to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, demonstrated promising antituberculosis activity. Among the compounds tested, one exhibited significant inhibition against Mycobacterium tuberculosis with an MIC of 28.44 μM, indicating potential for further investigation as antituberculosis agents (V. U. Jeankumar et al., 2013).

Fluorescent Sensors for Metal Ions

Research on benzimidazole and benzothiazole conjugated Schiff base fluorescent sensors, which include structural motifs similar to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, showcased their utility in detecting Al3+ and Zn2+ ions. The compounds displayed significant sensitivity and selectivity, underlining their potential application in environmental monitoring and biological studies (G. Suman et al., 2019).

Anticancer Properties

The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, including structures analogous to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, revealed activity against Trypanosoma brucei rhodesiense, suggesting potential anticancer properties. These findings indicate the importance of further research into the anticancer applications of such compounds (D. A. Patrick et al., 2016).

Anti-Allergy Agents

A study focused on N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, demonstrated potent antiallergy activity. These compounds outperformed disodium cromoglycate in rat PCA models, showcasing their potential as more effective antiallergy agents (K. D. Hargrave et al., 1983).

Selective MT2 Receptor Ligands

Research on N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, sharing a common structural framework with 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, identified them as selective MT2 receptor ligands. These findings are significant for the development of treatments targeting melatonin receptors, with applications in sleep disorders and circadian rhythm regulation (C. Mesangeau et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXUHLMBCBSFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)